molecular formula C9H6ClF4NO B6893593 Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]-

Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]-

Cat. No.: B6893593
M. Wt: 255.59 g/mol
InChI Key: DGRJMIXEFPPSEL-UHFFFAOYSA-N
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Description

Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with a 2-fluoro-4-(trifluoromethyl)phenyl group. This compound belongs to a broader class of N-aryl-2-chloroacetamides, which are widely studied for their pesticidal, herbicidal, and pharmacological activities. The trifluoromethyl (-CF₃) and fluoro (-F) substituents on the aromatic ring enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical and biomedical applications .

Properties

IUPAC Name

2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRJMIXEFPPSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of 2-Fluoro-4-(Trifluoromethyl)Aniline

The most straightforward synthesis involves the reaction of 2-fluoro-4-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base. This method, adapted from analogous acetanilide syntheses, proceeds via nucleophilic acyl substitution:

2-Fluoro-4-(trifluoromethyl)aniline+ClCH2COClTarget Compound+HCl\text{2-Fluoro-4-(trifluoromethyl)aniline} + \text{ClCH}_2\text{COCl} \rightarrow \text{Target Compound} + \text{HCl}

Reaction Conditions :

  • Base : Triethylamine (2.2 equiv) or potassium carbonate (2.0 equiv) to neutralize HCl.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C initially, followed by warming to 25°C.

  • Time : 4–6 hours for completion, monitored by thin-layer chromatography (TLC).

Yield : 68–72% after purification. Side products include unreacted aniline (3–5%) and diacetylated byproducts (<2%).

Alternative Pathway via Intermediate Isocyanate Formation

A patent-derived approach for structurally similar compounds involves generating an isocyanate intermediate, though this requires stringent anhydrous conditions:

  • Step 1 : Phosgene (COCl₂) reaction with 2-fluoro-4-(trifluoromethyl)aniline to form aryl isocyanate.

  • Step 2 : Reaction with chloroacetamide in DMF at 80°C for 8 hours.

Aryl isocyanate+ClCH2CONH2Target Compound+CO2\text{Aryl isocyanate} + \text{ClCH}2\text{CONH}2 \rightarrow \text{Target Compound} + \text{CO}_2

Challenges :

  • Phosgene’s toxicity necessitates specialized equipment.

  • Lower yields (55–60%) due to intermediate instability.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote hydrolysis of chloroacetyl chloride. DCM balances reactivity and stability.

  • Temperature : Reactions conducted at 0–5°C minimize byproducts, while temperatures >30°C accelerate decomposition.

Stoichiometric Considerations

  • Chloroacetyl chloride : A 10% molar excess (1.1 equiv) ensures complete aniline consumption.

  • Base : Triethylamine (2.2 equiv) outperforms K₂CO₃ in suppressing side reactions.

Purification and Isolation Techniques

Aqueous Workup

  • Quenching : The reaction mixture is poured into ice-cold water (5× volume) to precipitate the product.

  • Filtration : Crude product is collected via suction filtration and washed with cold hexane.

Recrystallization

  • Solvent system : Ethanol/water (4:1 v/v) yields colorless crystals with >98% purity.

  • Recovery : 85–90% of crude product after two recrystallizations.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 10.28 (s, 1H, NH), 7.92–7.15 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂Cl).

  • IR (KBr):

    • 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl).

  • HRMS : [M+H]⁺ calcd. for C₁₀H₈ClF₄NO: 278.02; found: 278.03.

Purity Assessment

  • HPLC : C18 column (acetonitrile/water = 70:30), retention time = 6.8 min, purity >99%.

Industrial-Scale Production

Batch Process Optimization

  • Reactor type : Glass-lined steel to resist HCl corrosion.

  • Throughput : 50–100 kg batches with 70% isolated yield.

Waste Management

  • HCl scrubbing : Neutralized with NaOH to form NaCl (pH 7–8 before disposal).

  • Solvent recovery : DCM is distilled and reused (85% recovery efficiency).

Comparative Analysis of Methods

Parameter Direct Acetylation Isocyanate Route
Yield72%58%
Purity>99%95%
ScalabilityExcellentModerate
SafetyLow riskHigh risk (phosgene)

Challenges and Mitigation Strategies

  • Hydrolysis of Chloroacetyl Chloride : Moisture control via molecular sieves (4Å) in solvents.

  • Diacetylation : Suppressed by using a 1:1 molar ratio of aniline to chloroacetyl chloride .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group exhibits significant electrophilicity, enabling nucleophilic substitution under mild alkaline conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductsKey Findings
Thioether formationSodium ethoxide, thiophenol derivatives (e.g., 2-mercapto-4-methylthiazole) in ethanol, 60–80°C2-((Thiazolyl)thio)-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide intermediatesReaction proceeds via SN2 mechanism, forming sulfur-bridged heterocycles ( ).
AlkylationPiperazine derivatives, K<sub>2</sub>CO<sub>3</sub>, KI in acetone, 50°CN-Phenyl-2-(piperazin-1-yl)acetamide analogsPiperazine displaces chloride, forming tertiary amines with anticonvulsant potential ( ).
AmidationAnilines, TEA in DCM, 0°CBis-acetamide derivativesSequential acylation yields dimeric structures; steric hindrance from trifluoromethyl slows kinetics ( ).

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis pathways dominate under acidic or basic conditions:

  • Basic Hydrolysis (NaOH, H<sub>2</sub>O/EtOH):
    Yields 2-hydroxy-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide, though overreaction risks cleavage of the amide bond to form 2-fluoro-4-(trifluoromethyl)aniline ( ).

  • Acid-Catalyzed Hydrolysis (H<sub>2</sub>SO<sub>4</sub>, reflux):
    Produces chloroacetic acid and the corresponding aniline, albeit with <50% efficiency due to competing decomposition ( ).

Cross-Coupling Reactions

The electron-deficient aryl ring participates in palladium-catalyzed couplings:

ReactionCatalytic SystemProductsApplications
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl-acetamide hybridsEnhances pharmacokinetic properties for antimicrobial agents ( ).
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-Arylpiperazine-acetamide conjugatesImproves CNS penetration in anticonvulsant candidates ( ).

Cyclization and Heterocycle Formation

Intramolecular cyclizations yield bioactive scaffolds:

  • Thienopyridine Synthesis:
    Reacting with 2-mercaptonicotinonitrile under basic conditions forms thieno[2,3-b]pyridine-2-carboxamides via thiolate intermediate cyclization ( ).

  • Quinoline Hybrids:
    Condensation with 4,7-dichloroquinoline produces antimalarial thiazole-quinoline conjugates (IC<sub>50</sub> < 1 μM against Plasmodium falciparum) ( ).

Reductive Transformations

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the chloro group to yield 2-hydroxyacetamide derivatives, though competing dehalogenation at the aryl ring is negligible ( ).

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

CompoundSubstituentsReactivity Trend
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide4-OCH<sub>2</sub>CF<sub>3</sub>Faster hydrolysis due to reduced steric hindrance ( ).
2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide2-CF<sub>3</sub>Slower nucleophilic substitution (ortho effect) ( ).

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are often explored for their potential as pharmaceutical agents. The specific compound of interest has been investigated for:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this derivative a candidate for further pharmacological studies.
  • Anticancer Properties : Some studies have suggested that fluorinated compounds can inhibit tumor growth. This acetamide derivative may possess similar properties due to its unique structure.

Agrochemicals

The compound's structure suggests potential use in agriculture as a pesticide or herbicide. Its efficacy against specific pests can be enhanced due to the trifluoromethyl group, which is known to improve biological activity.

Material Science

Due to its unique chemical properties, Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- may also find applications in developing new materials, particularly in coatings and polymers where chemical resistance is required.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated several acetamide derivatives for their anti-inflammatory properties. The results indicated that compounds with a trifluoromethyl group showed significant inhibition of pro-inflammatory cytokines in vitro.

CompoundIC50 (µM)Mechanism
Acetamide Derivative A10COX Inhibition
Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]-8COX Inhibition

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of fluorinated acetamides were tested for their effectiveness against common pests. The results demonstrated that certain derivatives exhibited higher mortality rates compared to traditional pesticides.

CompoundMortality Rate (%)Application Rate (g/ha)
Traditional Pesticide70100
Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]-8550

Mechanism of Action

The mechanism of action of Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The chloro and fluoro groups can also contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances metabolic resistance and bioactivity. For example, compound 6a (3-CF₃) demonstrates superior repellency compared to non-CF₃ analogs .
  • Fluorine Substitution : The 2-fluoro substituent in the target compound may improve binding affinity to biological targets (e.g., insect acetylcholinesterase) through steric and electronic effects .
  • Positional Effects : Substitution at the para position (e.g., 4-CF₃ in the target) often increases thermal stability and crystallinity compared to meta or ortho analogs .

Physicochemical Properties

  • Melting Points : Trifluoromethyl-substituted acetamides generally exhibit higher melting points (e.g., 427 K for N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide ) due to enhanced molecular symmetry and intermolecular interactions.
  • Solubility: Fluorinated analogs typically show lower aqueous solubility compared to non-halogenated compounds, necessitating formulation improvements for field applications .

Biological Activity

Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is a synthetic compound with the molecular formula C9H6ClF4NOC_9H_6ClF_4NO and a molecular weight of approximately 255.6 g/mol. This compound features a unique structural arrangement that includes a trifluoromethyl group, a chloro group, and a fluoro group attached to a phenyl ring. Its chemical properties make it a candidate for various biological applications, particularly in medicinal chemistry and agrochemicals.

The biological activity of Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is influenced by its molecular structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect its interaction with biological targets. The chloro and fluoro substituents may also enhance binding affinity to specific enzymes or receptors, potentially leading to therapeutic effects.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of related compounds in cancer cell lines. For instance, an analogue of Acetamide showed IC50 values of 18.8 µM against colon cancer (HCT116) and 29.3 µM against breast cancer (MCF7) cell lines . These findings suggest that modifications in the acetamide structure can lead to significant anticancer activity.

Comparative Analysis

To better understand the biological implications of Acetamide, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Values
Acetamide C9H6ClF4NOPotential anticancer and antibacterialTBD
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide C9H7ClF3N2O3Moderate cytotoxicityTBD
N-(2-chloro-4-trifluoromethylphenyl)acetamide C9H7ClF3NVaries based on substitutionTBD

This table highlights the variations in biological activity based on structural differences among similar compounds.

Synthetic Routes

The synthesis of Acetamide typically involves the reaction between 2-chloro-4-(trifluoromethyl)aniline and acetic anhydride under controlled conditions. The reaction is generally performed at room temperature or slightly elevated temperatures using solvents like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, advanced techniques such as continuous flow reactors may be employed to enhance yield and purity. Catalysts can also be utilized to optimize reaction conditions further.

Case Study: Anticancer Activity

In a study exploring the SAR (Structure-Activity Relationship) of acetamides, researchers synthesized various derivatives that exhibited significant cytotoxicity against leukemia cell lines, with some compounds showing IC50 values as low as 0.94 µM . These findings underscore the potential for developing new anticancer agents based on the acetamide scaffold.

Case Study: Antibacterial Efficacy

Another investigation into fluorinated compounds revealed that certain derivatives displayed strong antibacterial activity comparable to standard antibiotics . This emphasizes the importance of fluorination in enhancing biological activity.

Q & A

Basic Synthesis

Q1: What is the standard synthetic route for 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized for high yield? Answer: The compound is synthesized via nucleophilic acyl substitution. Key steps:

Reagents: React 2-chloroacetyl chloride with 2-fluoro-4-(trifluoromethyl)aniline in dichloromethane (DCM) at 273 K.

Base: Triethylamine (TEA) is used to scavenge HCl, accelerating the reaction .

Workup: Extract with DCM, wash with saturated NaHCO₃ and brine, then concentrate under reduced pressure.

Purification: Recrystallize from toluene via slow evaporation to obtain single crystals (M.P. ~427 K) .
Optimization Tips:

  • Maintain low temperatures to minimize side reactions.
  • Use excess TEA (1.2–1.5 eq) to ensure complete deprotonation of the aniline.

Advanced Crystallography

Q2: What crystallographic challenges are associated with this compound, and how can SHELX software improve structural refinement? Answer: Challenges:

  • Disorder: The trifluoromethyl (-CF₃) group may exhibit rotational disorder, complicating electron density maps .
  • Hydrogen Bonding: Weak C–H···O interactions require precise modeling to avoid overinterpretation .
    SHELX Solutions:
  • Use SHELXL to apply restraints on CF₃ geometry and anisotropic displacement parameters .
  • Refine N–H···O hydrogen bonds with distance constraints (e.g., N–H = 0.86 Å) and riding models for C-bound H atoms .
  • For twinned crystals, employ the TWIN command in SHELXL to handle non-merohedral twinning .

Table 1: Key Crystallographic Parameters (Example)

ParameterValue
Space groupP 1
Dihedral angle (CF₃ vs. acetamide)81.9°
Hydrogen bond (N–H···O)2.89 Å

Hydrogen Bonding & Stability

Q3: How do intermolecular interactions dictate the crystal packing and stability of this compound? Answer: The crystal lattice is stabilized by:

N–H···O Hydrogen Bonds: Form infinite chains along the c-axis, with bond lengths of ~2.89 Å .

C–H···O Interactions: Weak secondary interactions (e.g., C1–H1A···O1 at 3.2 Å) create a 3D network .

Aromatic Stacking: The fluorinated phenyl groups exhibit edge-to-face π-π interactions, enhancing thermal stability (TGA decomposition >250°C) .

Methodological Note: Use Mercury Software to visualize interaction networks and quantify packing coefficients.

Spectroscopic Characterization

Q4: Which spectroscopic techniques are critical for confirming the structure and purity of this compound? Answer:

NMR Spectroscopy:

  • ¹H NMR: Look for NH resonance at δ 9.8–10.2 ppm (broad, exchangeable). Aromatic protons appear as multiplets due to fluorine coupling (e.g., J₃-F = 8–10 Hz) .
  • ¹⁹F NMR: Signals for -CF₃ (~δ -60 ppm) and aryl-F (~δ -110 ppm) confirm substitution patterns .

Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (e.g., [M+H]⁺ = 293.08 Da) .

Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region.

Chemical Reactivity

Q5: What are the strategic sites for derivatizing this compound to explore structure-activity relationships (SAR)? Answer: Reactive Sites:

Chloro Group (C2): Susceptible to nucleophilic substitution (e.g., with amines or thiols) .

Acetamide NH: Participate in cross-coupling (e.g., Buchwald-Hartwig) to introduce aryl/alkyl groups .

Fluorine Atoms: Replace via SNAr reactions under basic conditions .

Example Protocol:

  • Suzuki Coupling: React with boronic acids (Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O, 80°C) to functionalize the phenyl ring .

Thermal Analysis

Q6: How can researchers assess the thermal stability of this compound, and what decomposition pathways are likely? Answer: Methods:

  • TGA/DSC: Perform under N₂ (10°C/min) to determine decomposition onset (~250°C) and melting points .
    Decomposition Pathways:

Acetamide Cleavage: Release HCl and form 2-fluoro-4-(trifluoromethyl)aniline.

CF₃ Degradation: Generate HF and carbonyl byproducts at >300°C .

Safety Note: Conduct thermal analysis in a fume hood due to potential HF release.

Advanced Applications

Q7: What role does this compound play in developing kinase inhibitors or agrochemicals? Answer:

  • Pharmaceuticals: Serves as a scaffold for tyrosine kinase inhibitors (e.g., LY2457546 analogs) by modifying the acetamide and fluorophenyl groups .
  • Agrochemicals: Derivatives (e.g., metolachlor analogs) act as herbicide precursors via chloroacetamide reactivity .

SAR Insight: The electron-withdrawing -CF₃ group enhances metabolic stability, prolonging bioactivity .

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